molecular formula C11H11N3O4 B8449864 Methyl [4-(azidoacetyl)phenoxy]acetate CAS No. 6345-09-1

Methyl [4-(azidoacetyl)phenoxy]acetate

Cat. No.: B8449864
CAS No.: 6345-09-1
M. Wt: 249.22 g/mol
InChI Key: QVZGUDBOSUAKTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [4-(azidoacetyl)phenoxy]acetate (CAS 6345-09-1) is a synthetic organic compound with the molecular formula C11H11N3O4 and a molecular weight of 249.23 g/mol. This compound features both an ester phenoxyacetate moiety and a reactive azidoacetyl group, making it a valuable bifunctional building block in chemical synthesis and materials science. The azide (N3) group is particularly useful for Click Chemistry applications, specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely employed for bioconjugation, polymer synthesis, and the creation of molecular scaffolds. The compound's structure, characterized by multiple rotatable bonds and hydrogen bond acceptors, provides significant conformational flexibility for designing complex molecular architectures. Canonical SMILES: COC(=O)COC1=CC=C(C=C1)C(=O)CN=[N+]=[N-] . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should exercise standard safety precautions when handling azide-containing compounds.

Properties

CAS No.

6345-09-1

Molecular Formula

C11H11N3O4

Molecular Weight

249.22 g/mol

IUPAC Name

methyl 2-[4-(2-azidoacetyl)phenoxy]acetate

InChI

InChI=1S/C11H11N3O4/c1-17-11(16)7-18-9-4-2-8(3-5-9)10(15)6-13-14-12/h2-5H,6-7H2,1H3

InChI Key

QVZGUDBOSUAKTA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)C(=O)CN=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table compares Methyl [4-(azidoacetyl)phenoxy]acetate with structurally related compounds, focusing on substituents, physicochemical properties, and biological activities:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Activities Reference
This compound Azidoacetyl (-N₃-C(O)-CH₂-) C₁₁H₁₁N₃O₄ 253.23 Click chemistry, drug design (hypothetical) -
Methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]acetate Amino-methylphenoxy C₁₆H₁₇NO₃ 283.31 Intermediate in anticancer agents
Ethyl 4-methylphenoxyacetate Methyl C₁₁H₁₄O₃ 194.23 Food additives, solubilizing agent
tert-Butyl 2-(4-((3H-diazirin-3-yl)methyl)phenoxy)acetate Diazirine C₁₄H₁₈N₂O₃ 262.30 Photoaffinity labeling probes
2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid Thiazolidinedione C₁₂H₁₁NO₅S 281.29 Antidiabetic candidates

Physicochemical Properties

  • Ethyl 4-methylphenoxyacetate, for instance, is soluble at room temperature in ethanol .
  • Stability : Azidoacetyl derivatives may require storage at 2–8°C to prevent premature decomposition, as seen in azide-containing compounds like methyl (4-iodophenyl)acetate .

Toxicity and Metabolism

  • Metabolites: Related phenoxy acetates undergo ester hydrolysis to carboxylic acids (e.g., 2-(4-hydroxyphenyl)acetic acid) and subsequent glucuronidation .
  • Azide toxicity : While azides are generally cytotoxic, controlled functionalization (e.g., in HDAC ligands) can mitigate risks .

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